3-溴-4-异丙氧基苯甲酸

描述

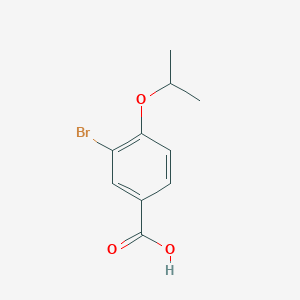

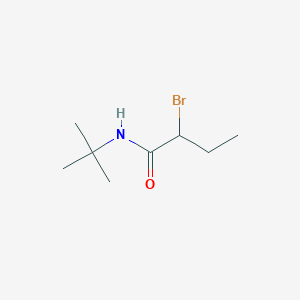

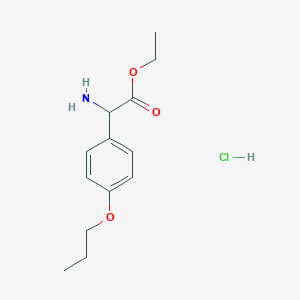

3-Bromo-4-isopropoxybenzoic acid (3-BIPA) is a synthetic organic compound belonging to the family of isopropoxybenzoic acids. It is a white, powdery substance with a molecular formula of C9H9BrO3 and a molecular weight of 246.05 g/mol. 3-BIPA has been extensively studied for its potential applications in synthetic chemistry, scientific research, and various medical and industrial applications.

科学研究应用

有机合成与材料科学

在有机合成领域,卤代苯甲酸,包括类似于3-溴-4-异丙氧基苯甲酸的化合物,在结构-性质关系的发展中起着关键作用。例如,对同分异构的溴苯甲酸的蒸气压、熔点和熔化焓的温度依赖性研究提供了对它们热力学性质的洞察。这些知识对于理解液相和晶相中的特定相互作用至关重要,例如氢键作用,这直接影响了这些化合物在各种溶剂中的溶解度和稳定性。这些性质对于设计和合成具有定制特性的新材料,用于制药、聚合物和电子(Zherikova et al., 2016)应用至关重要。

环境化学

从环境化学的角度来看,卤代苯甲酸,如3-溴-4-异丙氧基苯甲酸的降解途径具有重要意义。对微生物菌株,如铜绿假单胞菌,对溴苯甲酸的生物降解的研究揭示了这些微生物降解复杂卤代化合物的潜力。这种能力对于生物修复受卤代有机污染物污染的环境至关重要。了解这些化合物降解中涉及的代谢途径可以导致更有效的环境清理和污染管理策略(Higson & Focht, 1990)。

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

作用机制

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or other biological molecules.

Mode of Action

It is known that the compound can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may act as an organoboron reagent, which is transferred from boron to palladium in a process known as transmetalation .

Biochemical Pathways

Its involvement in sm cross-coupling reactions suggests that it may play a role in the formation of carbon-carbon bonds , which are fundamental to many biochemical pathways.

Result of Action

As a participant in SM cross-coupling reactions , it may contribute to the formation of new carbon-carbon bonds, potentially leading to the synthesis of new organic compounds.

Action Environment

It is known that the compound should be handled with care to avoid dust formation and inhalation, suggesting that it may be sensitive to environmental conditions .

生化分析

Biochemical Properties

3-Bromo-4-isopropoxybenzoic acid plays a significant role in biochemical reactions, particularly in the study of enzyme interactions and protein modifications. This compound interacts with various enzymes and proteins, influencing their activity and stability. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The interactions between 3-Bromo-4-isopropoxybenzoic acid and biomolecules are typically characterized by binding affinities and the nature of the chemical bonds formed .

Cellular Effects

3-Bromo-4-isopropoxybenzoic acid affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may impact the phosphorylation status of proteins involved in signaling cascades, leading to changes in cellular responses. Additionally, 3-Bromo-4-isopropoxybenzoic acid can modulate the expression of genes related to metabolic processes, thereby affecting cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of 3-Bromo-4-isopropoxybenzoic acid involves its binding interactions with biomolecules. This compound can bind to specific sites on enzymes or proteins, leading to inhibition or activation of their activity. For instance, it may inhibit the activity of an enzyme by occupying its active site, preventing substrate binding. Alternatively, 3-Bromo-4-isopropoxybenzoic acid may activate an enzyme by inducing a conformational change that enhances its catalytic efficiency. These interactions can result in changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromo-4-isopropoxybenzoic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Bromo-4-isopropoxybenzoic acid remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-Bromo-4-isopropoxybenzoic acid vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and enhancement of cellular function. At higher doses, 3-Bromo-4-isopropoxybenzoic acid can cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range lead to diminished efficacy or toxicity .

Metabolic Pathways

3-Bromo-4-isopropoxybenzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating enzyme activity and gene expression. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby affecting their concentrations within the cell. These interactions can lead to changes in metabolic flux and overall cellular metabolism .

Transport and Distribution

The transport and distribution of 3-Bromo-4-isopropoxybenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active or passive transport mechanisms, depending on its chemical properties. Once inside the cell, 3-Bromo-4-isopropoxybenzoic acid may interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of 3-Bromo-4-isopropoxybenzoic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound may localize to the nucleus, cytoplasm, or other organelles, depending on its interactions with cellular machinery. The activity and function of 3-Bromo-4-isopropoxybenzoic acid can be influenced by its subcellular localization, as it may interact with different biomolecules in distinct cellular environments .

属性

IUPAC Name |

3-bromo-4-propan-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-6(2)14-9-4-3-7(10(12)13)5-8(9)11/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSJYUSYBNFGAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586374 | |

| Record name | 3-Bromo-4-[(propan-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

213598-20-0 | |

| Record name | 3-Bromo-4-[(propan-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(Benzyloxy)-2-methyl-1H-indol-3-YL]ethanamine hydrochloride](/img/structure/B1341013.png)

![Ethyl amino[4-(pentyloxy)phenyl]acetate hydrochloride](/img/structure/B1341028.png)

![3-[2-(Benzyloxy)-5-propylphenyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B1341029.png)